molecular formula C8H10N4O B12992921 (4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

Cat. No.: B12992921
M. Wt: 178.19 g/mol
InChI Key: BCRJVESJYFEOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-methylpyrrole with formamidine acetate, followed by cyclization to form the triazine ring . The reaction is usually carried out in the presence of a base such as sodium carbonate and a solvent like dioxane or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrrolo[2,1-f][1,2,4]triazines.

Scientific Research Applications

(4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways. For example, it has been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(4-amino-7-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol

InChI

InChI=1S/C8H10N4O/c1-5-6(3-13)2-7-8(9)10-4-11-12(5)7/h2,4,13H,3H2,1H3,(H2,9,10,11)

InChI Key

BCRJVESJYFEOPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2N1N=CN=C2N)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.